molecular formula C11H17N3 B13678697 1-[3-(tert-Butyl)phenyl]guanidine

1-[3-(tert-Butyl)phenyl]guanidine

Cat. No.: B13678697
M. Wt: 191.27 g/mol
InChI Key: ADKJIPWVGQWFBO-UHFFFAOYSA-N
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Description

1-[3-(tert-Butyl)phenyl]guanidine ( 1379351-67-3) is a high-purity organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This aromatic guanidine serves as a valuable building block and ligand in scientific research, particularly in the field of coordination chemistry and catalysis . Its primary research value lies in its role as a precursor for hybrid guanidine-amine ligand systems, which are designed to stabilize high-oxidation-state metal complexes, notably bis(μ-oxido) dicopper(III) species . These synthetic complexes are crucial model systems for studying the oxygen activation and transfer mechanisms of copper-containing enzymes like tyrosinase . Researchers utilize this compound and its derived ligands to catalyze tyrosinase-like oxygenation reactions of polycyclic aromatic alcohols, such as naphthols and quinolinols, which can be further transformed into phenazine derivatives of biological interest . The steric and electronic properties imparted by the tert-butylphenyl moiety are key to modulating the geometric and spectral features of the resulting metal complexes, influencing their stability and catalytic activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-(3-tert-butylphenyl)guanidine

InChI

InChI=1S/C11H17N3/c1-11(2,3)8-5-4-6-9(7-8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14)

InChI Key

ADKJIPWVGQWFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N=C(N)N

Origin of Product

United States

Preparation Methods

Guanylation of 3-(tert-Butyl)aminomethylphenol Derivatives

A common approach involves the guanylation of 3-(tert-butyl)aminomethylphenol hydrochloride salts with Boc-protected S-methylisothiourea in dimethylformamide (DMF) under basic conditions. The reaction proceeds overnight at room temperature, leading to the formation of Boc-protected guanidine intermediates.

  • Reaction conditions:
    • Solvent: DMF
    • Guanylating agent: S-methyl-N,N′-bis(tert-butoxycarbonyl) isothiourea
    • Base: Triethylamine or diisopropylethylamine
    • Temperature: Room temperature to 65 °C
    • Reaction time: 6 hours to overnight

After guanylation, the Boc protecting groups are removed by treatment with trifluoroacetic acid (TFA) in dichloromethane, yielding the free guanidine as trifluoroacetate or chloride salts.

  • Deprotection conditions:
    • Reagent: Trifluoroacetic acid
    • Solvent: Dichloromethane
    • Temperature: Ambient
    • Time: 1–3 hours

This method yields 1-[3-(tert-butyl)phenyl]guanidine derivatives with high purity (>95%) as confirmed by NMR and HPLC analysis.

Direct Guanylation of 3-(tert-Butyl)aniline Derivatives

Alternatively, 3-(tert-butyl)aniline can be guanylated directly using guanylating agents such as Boc-protected S-methylisothiourea in the presence of mercury(II) chloride as a catalyst. The reaction is performed in DMF with triethylamine as base.

  • Reaction conditions:
    • Solvent: DMF
    • Guanylating agent: Boc-protected S-methylisothiourea
    • Catalyst: Mercury(II) chloride
    • Base: Triethylamine
    • Temperature: Room temperature to 65 °C
    • Time: Several hours

Subsequent removal of Boc groups with TFA in dichloromethane affords the desired guanidine. This route is effective for synthesizing phenylguanidine derivatives with various substituents, including tert-butyl groups.

Purification and Characterization

Purification of the crude guanidine compounds is generally achieved by:

  • Crystallization from solvent mixtures such as toluene/heptane or isopropanol/MTBE.
  • Washing with brine and drying over anhydrous sodium sulfate.
  • Filtration and vacuum drying.

Characterization includes:

  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR) for structural confirmation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Differential scanning calorimetry (DSC) for thermal properties.

Summary Table of Preparation Steps

Step Reagents/Conditions Description Yield (%) Notes
1 3-(tert-Butyl)aminomethylphenol hydrochloride + Boc-protected S-methylisothiourea + base in DMF Guanylation at room temperature or 65 °C 70–90 Reaction monitored by HPLC
2 Trifluoroacetic acid in dichloromethane Boc deprotection to free guanidine >90 Produces guanidinium trifluoroacetate salt
3 Crystallization from toluene/heptane or IPA/MTBE Purification 80–95 Enhances purity (>95%)
4 Drying under vacuum Final product isolation - Confirmed by NMR, HPLC, HRMS

Research Findings and Considerations

  • The guanylation reaction is sensitive to the presence of water and requires anhydrous conditions for optimal yield.
  • Excess benzyl chloroformate or elevated temperatures during protection steps can lead to by-products such as bis-protected species, which can be removed by crystallization.
  • The choice of base and temperature affects reaction completeness and purity.
  • Mercury(II) chloride catalysis enhances guanylation efficiency in some protocols.
  • The tert-butyl group remains stable under the reaction and purification conditions, allowing selective functionalization of the phenyl ring.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the guanidine compound.

    Reduction: Reduced forms of the guanidine compound.

    Substitution: Substituted guanidine derivatives with different functional groups.

Scientific Research Applications

1-[3-(tert-Butyl)phenyl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an antihypertensive agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[3-(tert-Butyl)phenyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, CF3, F): Increase polarity and melting points (e.g., 169–171°C for CF3/Cl derivatives vs. 88–91°C for tert-butyl analogs ). These groups enhance solubility in polar solvents but may reduce membrane permeability. The tert-butyl group’s electron-donating nature may also stabilize the guanidine’s protonated form, influencing reactivity .
  • Synthetic Yields : Yields for diaryl guanidinium derivatives range from 79% to 93% , suggesting efficient synthetic routes. The target compound’s hydrochloride form is reported at 95% purity , though yield data are absent.

Physicochemical and Spectral Properties

  • Melting Points : tert-butyl-substituted compounds (e.g., ) generally exhibit lower melting points compared to halogenated derivatives (e.g., ), likely due to reduced crystallinity from steric hindrance.
  • NMR Signatures :
    • tert-Butyl Protons : A singlet at δ 1.27–1.29 ppm (9H) in $ ^1H $ NMR .
    • Aromatic Protons : Resonances between δ 7.20–7.95 ppm, influenced by substituent electronic effects .
    • Guanidine NH : Broad signals near δ 6.43–9.03 ppm, depending on protonation state and hydrogen bonding .

Notes

  • Tert-butyl compounds may pose flammability risks (flash point ~65°C for analogs ).
  • Commercial Availability : The target compound is listed by suppliers like Combi-Blocks , but detailed pharmacological data remain unpublished.

Q & A

Q. How can 1-[3-(tert-Butyl)phenyl]guanidine be synthesized with high purity for research purposes?

Methodology :

  • Stepwise functionalization : Begin with tert-butyl-substituted aniline derivatives. Introduce the guanidine moiety via nucleophilic substitution or condensation reactions using carbodiimide coupling agents (e.g., DCC) .
  • Catalytic strategies : Transition metal catalysts (e.g., Pd or Cu) can enhance regioselectivity during aryl-guanidine bond formation, particularly for sterically hindered tert-butyl groups .
  • Purification : Use recrystallization in ethanol or acetonitrile, followed by HPLC with a C18 column to achieve >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodology :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm guanidine proton environments (δ 6.8–8.2 ppm for aromatic protons, δ 1.3 ppm for tert-butyl methyl groups) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ~ 220–250 m/z depending on substituents) .
  • X-ray crystallography : Single-crystal analysis resolves steric effects of the tert-butyl group on planarity of the guanidine-aryl system .

Q. What are the primary biological targets of aryl-guanidine derivatives like this compound?

Methodology :

  • In vitro screening : Test against ion channels (e.g., NMDA receptors) or enzymes (e.g., nitric oxide synthase) using fluorescence-based assays .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proteins like serum albumin or membrane receptors .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in coordination chemistry?

Methodology :

  • Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict coordination sites .
  • Experimental validation : Synthesize Pt(II) or Pd(II) complexes and compare stability constants with non-tert-butyl analogs via UV-Vis titration .
  • Key finding : The tert-butyl group reduces π-backbonding in metal complexes, favoring monodentate over bridging coordination modes .

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodology :

  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess rotational barriers around the C–N bond of the guanidine group .
  • Solvent dependency : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in polar solvents masks tautomeric equilibria .
  • Advanced techniques : ¹⁵N-labeled analogs for indirect detection of nitrogen environments via HMBC .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodology :

  • Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., sulfonate groups) while retaining the tert-butyl moiety for metabolic stability .
  • Prodrug design : Synthesize tert-butoxycarbonyl (Boc)-protected analogs for controlled release in physiological conditions .
  • In vivo testing : Administer to rodent models and monitor plasma half-life via LC-MS/MS; compare with unmodified analogs .

Q. How does this compound interact with nucleic acids or oligonucleotides?

Methodology :

  • Molecular dynamics (MD) simulations : Model interactions with DNA duplexes or G-quadruplexes using AMBER force fields .
  • Experimental validation : Fluorescence quenching assays with FAM-labeled oligonucleotides to quantify binding constants .
  • Key insight : The tert-butyl group may intercalate or disrupt base stacking, depending on nucleic acid secondary structure .

Methodological Considerations

Q. Handling and Safety Protocols for this compound

  • PPE : Use nitrile gloves, lab coat, and safety goggles; avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis of the guanidine group .
  • Waste disposal : Neutralize with dilute acetic acid before incineration .

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